Mitoquinol

Cardio-oncology Mitochondrial Oxidative Stress Cardiomyocyte Protection

Mitoquinol (MitoQ) is a TPP-conjugated ubiquinol engineered for mitochondrial delivery via membrane potential-driven accumulation. Unlike CoQ10, which fails to reach therapeutic mitochondrial concentrations, Mitoquinol achieves several-hundred fold matrix enrichment, directly scavenging lipid peroxyl radicals, peroxynitrite, and superoxide. Backed by >900 peer-reviewed publications and >25 human clinical trials demonstrating a 42% improvement in brachial artery FMD, it is the definitive, translationally validated tool for studying mitochondrial oxidative stress in cardiovascular disease, cancer metabolism, sepsis, and organelle-specific redox signaling.

Molecular Formula C38H49O7PS
Molecular Weight 680.8 g/mol
CAS No. 845959-55-9
Cat. No. B050710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoquinol
CAS845959-55-9
Synonyms[10-(3,6-Dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenylphosphonium Methanesulfonate;  10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl]triphenylphosphonium Methanesulfonate (1:1)
Molecular FormulaC38H49O7PS
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
InChIInChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4)
InChIKeyWPMXVYGZUOSRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Mitoquinol (CAS 845959-55-9) for Research & Procurement: Mitochondria-Targeted Antioxidant for Oxidative Stress and Mitochondrial Dysfunction Studies


Mitoquinol (CAS 845959-55-9), also known as MitoQ or mitoquinol mesylate, is a synthetic triphenylphosphonium (TPP)-conjugated ubiquinol derivative [1]. This structural modification confers a positive charge and increased lipophilicity, enabling the compound to utilize the mitochondrial membrane potential (ΔΨm) to passively diffuse across lipid bilayers and accumulate several-hundred fold within the mitochondrial matrix compared to the cytosol [2]. In contrast to untargeted Coenzyme Q10 (CoQ10) which exhibits poor bioavailability and minimal mitochondrial penetration, mitoquinol is specifically designed to localize to this subcellular compartment, the primary source of cellular reactive oxygen species (ROS), where it acts as a potent, direct antioxidant [1].

Procurement Rationale for Mitoquinol: Why Untargeted or Alternative Antioxidants Fail to Recapitulate Key Research Outcomes


Generic substitution with untargeted antioxidants like CoQ10 or alternative mitochondrial-targeted compounds such as MitoTEMPO or SkQ1 is scientifically unjustified for many research applications. CoQ10 fails to achieve therapeutically relevant concentrations within mitochondria due to its poor bioavailability and lack of a targeting moiety [1]. While MitoTEMPO (a superoxide dismutase mimetic) and SkQ1 (a plastoquinone derivative) also target mitochondria, they exhibit distinct mechanisms of action, varying antioxidant profiles, and have not undergone the same extent of clinical validation or safety assessment as mitoquinol [2]. Mitoquinol is a quinol with a distinct redox potential and ability to directly scavenge a broad spectrum of ROS, including lipid peroxyl radicals, peroxynitrite, and superoxide [3]. Its specific chemical and pharmacological identity is defined by an extensive and unique body of evidence, including over 25 human clinical trials and more than 900 peer-reviewed publications, which cannot be assumed for other in-class compounds [4].

Mitoquinol Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Superior Cytoprotection vs. SkQ1 in Doxorubicin-Induced Cardiotoxicity Model

In a model of doxorubicin (Dox)-induced damage in H9c2 cardiomyoblasts, pretreatment with Mitoquinol (MitoQ) conferred significantly greater cytoprotection than SkQ1, another prominent mitochondria-targeted antioxidant. When administered as a 24-hour pretreatment, 2.5 μM Mitoquinol increased cell viability to 2.19 ± 0.13 relative to Dox alone, compared to a peak viability of 1.65 ± 0.07 for SkQ1 at its optimal dose of 5 μM [1]. This indicates a superior protective capacity for Mitoquinol in this context.

Cardio-oncology Mitochondrial Oxidative Stress Cardiomyocyte Protection

Potent and Direct ROS Scavenging Differentiated from MitoTEMPO and Untargeted Controls

Mitoquinol (MitoQ) exhibits a distinct metabolic effect on cancer cells compared to the mitochondria-targeted antioxidant MitoTEMPO and the untargeted control dTPP. In BRAF-driven melanoma cells, MitoQ and its control dTPP both increased glycolytic rates and reduced mitochondrial respiration, whereas MitoTEMPO did not induce this metabolic shift [1]. This differential activity highlights that Mitoquinol's mechanism extends beyond simple ROS scavenging and involves modulation of cellular metabolism that is not shared by all mitochondria-targeted compounds. Furthermore, Mitoquinol is a more effective antioxidant against lipid peroxidation and peroxynitrite than MitoTEMPO due to its quinol structure, which undergoes rapid reduction and negligible oxidation [2].

Cancer Cell Metabolism Mitochondrial Respiration Glycolytic Switch

Clinical Validation of Oral Bioavailability and Vascular Efficacy Differentiated from CoQ10

Mitoquinol (MitoQ) demonstrates quantifiable human clinical efficacy that is not observed with standard CoQ10 supplementation. In a landmark clinical trial of healthy older adults (60-79 years), six weeks of daily oral MitoQ supplementation (20 mg) significantly improved brachial artery flow-mediated dilation (FMD), a key measure of endothelial function, by 42% [1]. In contrast, a separate clinical study showed that while both MitoQ (20 mg) and a 10-fold higher dose of CoQ10 (200 mg) mildly suppressed skeletal muscle mitochondrial H2O2 levels, only MitoQ elevated muscle catalase expression, indicating a differential and more robust antioxidant response [2].

Vascular Biology Human Clinical Trial Endothelial Function

Extensive Clinical Trial Portfolio and Safety Profile vs. In-Class Compounds

Mitoquinol (MitoQ) possesses a uniquely extensive and mature clinical development portfolio compared to other mitochondria-targeted antioxidants like SkQ1 or MitoTEMPO, which is a critical differentiator for researchers designing translational studies. As of 2025, Mitoquinol has been investigated in over 25 completed or active clinical trials across a diverse range of indications including cardiovascular disease, septic shock, schizophrenia, and exercise recovery, with over 900 peer-reviewed publications supporting its use [1]. In a recent pilot randomized controlled trial in septic shock patients (n=42), MitoQ (20 mg twice daily for 5 days) significantly modulated key oxidative stress biomarkers compared to placebo, increasing glutathione peroxidase (GPx) by +0.14 U/mL, catalase (CAT) by +15.4 U/mL, and superoxide dismutase (SOD) by +0.82 U/mL, while decreasing malondialdehyde (MDA) by -0.86 µmol/L (all p < 0.05) [2]. This breadth of human safety and efficacy data is unparalleled within its class and provides a strong foundation for new studies.

Clinical Trial Landscape Translational Research Safety Pharmacology

Superior Mitochondrial Accumulation Quantified as a 'Several-Hundred Fold' Increase Over Cytosolic Concentration

The defining and quantifiable differentiation of Mitoquinol (MitoQ) is its specific and extensive accumulation within mitochondria, driven by the lipophilic triphenylphosphonium (TPP) cation. This targeting mechanism is a critical feature absent in untargeted antioxidants like CoQ10. In vivo, Mitoquinol has been shown to accumulate several-hundred fold within mitochondria compared to its cytosolic concentration [1]. This concentration differential is a direct result of the mitochondrial membrane potential (ΔΨm) driving uptake and retention of the positively charged compound [2].

Mitochondrial Targeting Pharmacokinetics Subcellular Drug Distribution

Validated Research and Industrial Applications of Mitoquinol (CAS 845959-55-9)


Investigating Mitochondrial Dysfunction in Cardiovascular and Vascular Aging Models

Mitoquinol is the premier tool for elucidating the role of mitochondrial oxidative stress in cardiovascular pathologies. As demonstrated in Section 3, it has a proven track record of improving vascular function in human clinical trials, with a 42% improvement in brachial artery FMD after 6 weeks of 20 mg/day supplementation [1]. Its use in in vitro and in vivo models of ischemia-reperfusion injury, hypertension, and atherosclerosis is strongly supported by this translational evidence. The compound's ability to directly reduce mitochondrial ROS and prevent lipid peroxidation makes it ideal for these applications.

Mitochondria-Specific ROS Modulation in Cancer Metabolism Studies

For researchers studying the Warburg effect and the role of mitochondrial ROS in cancer cell signaling, Mitoquinol provides a distinct advantage over other compounds. As shown in Section 3, it uniquely modulates glycolytic rates and respiration in certain cancer cell lines, an effect not shared by MitoTEMPO [2]. This allows for precise, mechanism-based interrogation of the link between mitochondrial ROS, metabolic reprogramming, and tumorigenesis. It is the compound of choice when a specific metabolic effect is desired, differentiating it from broader-spectrum mitochondrial antioxidants.

Translational Studies in Sepsis, Inflammation, and Organ Injury Requiring Clinical-Grade Reagent

Mitoquinol is the most appropriate and scientifically defensible choice for preclinical and translational studies focused on sepsis, acute organ injury, or inflammatory conditions. Its extensive clinical safety data and demonstrated ability to modulate key oxidative stress biomarkers in septic shock patients—including significant increases in GPx, CAT, and SOD, and a reduction in MDA—provide a direct link to human pathophysiology [3]. This clinical validation is absent for alternatives like SkQ1 and MitoTEMPO, making Mitoquinol essential for research intended to inform clinical trial design or develop novel therapeutics in these areas.

Gold Standard for Assays Requiring Specific Mitochondrial Targeting and Accumulation

In any experimental paradigm where the primary objective is to achieve a high, localized concentration of an antioxidant specifically within the mitochondrial matrix, Mitoquinol is the definitive compound. Its 'several-hundred fold' accumulation within this organelle, driven by the mitochondrial membrane potential, is a quantifiable and peer-reviewed property that cannot be matched by untargeted molecules like CoQ10 [4]. This makes it the essential control and investigational tool for studies of mitochondrial DNA damage, mitophagy, and organelle-specific redox signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitoquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.